4-Bromo-2-fluorothiophenol chemical properties and structure
4-Bromo-2-fluorothiophenol chemical properties and structure
An In-depth Technical Guide to 4-Bromo-2-fluorothiophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromo-2-fluorothiophenol, a compound of interest in chemical synthesis and potentially in drug development. This document summarizes its known physical and chemical characteristics, structural information, and safety and handling guidelines.
Chemical Structure and Identification
4-Bromo-2-fluorothiophenol is a substituted aromatic thiol. The structural details and identifiers are crucial for accurate documentation and use in a research context.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 4-bromo-2-fluorobenzenethiol[1] |
| Synonyms | 4-Bromo-2-fluorobenzenethiol, 2-fluoro-4-bromothiophenol[1][2] |
| CAS Number | 174414-93-8[2][3][4] |
| Molecular Formula | C₆H₄BrFS[2][3][4] |
| SMILES | C1=CC(=C(C=C1Br)F)S[1] |
| InChI | InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[1] |
| InChIKey | KENIDQSHNHNYOY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Understanding the physicochemical properties of 4-Bromo-2-fluorothiophenol is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 207.06 g/mol [3][4] |
| Exact Mass | 205.92011 Da[1] |
| Physical State | Liquid[2] |
| Melting Point | No data available[2] |
| Boiling Point | No data available[2] |
| Density | No data available |
| Solubility | No data available[2] |
| LogP | 2.9 (Computed)[1] |
Experimental Data and Protocols
General Synthesis Approach
The synthesis of substituted thiophenols often involves the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for 4-Bromo-2-fluorothiophenol could start from 4-bromo-2-fluoroaniline. This would typically involve diazotization followed by the introduction of a sulfonyl chloride group, and subsequent reduction to the thiol.
Below is a conceptual workflow for a potential synthesis route.
Caption: A potential synthetic pathway for 4-Bromo-2-fluorothiophenol.
Spectroscopic Data
Specific NMR, IR, or Mass Spectrometry data for 4-Bromo-2-fluorothiophenol are not available in the searched sources. For reference, the IR spectra of related compounds like 4-bromothiophenol (B107966) and 4-fluorothiophenol (B130044) show characteristic S-H stretching vibrations, typically in the range of 2550-2600 cm⁻¹, and C-S stretching, as well as aromatic C-H and C=C vibrations.[5][6]
Safety, Handling, and Storage
4-Bromo-2-fluorothiophenol is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed[1][2] |
| H312 | Harmful in contact with skin[1] |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1][2] |
Handling:
-
Use only in a well-ventilated area or outdoors.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing fumes, mist, spray, and vapors.[2]
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a dry, cool, and well-ventilated area.[2]
-
Keep the container tightly closed.
-
The compound is noted to be air-sensitive, and storage under an inert gas is recommended.[2]
-
Store at 4°C under nitrogen.[4]
First Aid:
-
If swallowed: Rinse mouth. Get medical help.[2]
-
If on skin: Wash with plenty of water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
Applications in Research and Development
While specific applications are not extensively documented, 4-Bromo-2-fluorothiophenol serves as a laboratory chemical for scientific research and development.[2] Its structure, featuring bromo, fluoro, and thiol functional groups, makes it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical compounds and other biologically active molecules. The synthesis of a related compound, 4-bromo-2-fluorobiphenyl (B126189), is noted for its use in preparing non-steroidal anti-inflammatory drugs.[7]
References
- 1. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. CAS 174414-93-8 | 5661-B-03 | MDL MFCD09475475 | 4-Bromo-2-fluorothiophenol | SynQuest Laboratories [synquestlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromothiophenol(106-53-6) IR Spectrum [m.chemicalbook.com]
- 6. 4-Fluorothiophenol(371-42-6) IR Spectrum [chemicalbook.com]
- 7. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
